molecular formula C13H20N2O B1420135 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-11-1

2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B1420135
CAS No.: 1094628-11-1
M. Wt: 220.31 g/mol
InChI Key: NJNJHDULCWSORL-UHFFFAOYSA-N
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Description

Historical Context of Isoindoline Chemistry

The history of isoindoline chemistry spans more than a century, with the parent compound isoindole being known since the late 1800s. Isoindole, scientifically designated as 2H-isoindole, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle. The fully reduced member of this family, isoindoline (2,3-dihydro-1H-isoindole), was recognized early in the development of heterocyclic chemistry as a stable saturated derivative that could serve as a platform for further functionalization. The structural relationship between isoindole and indole has been a subject of extensive study, with researchers noting that formal oxidation to the 10π-system leads to isoindole, which is usually only stable when the labile ortho-quinoid structure is embedded in a π-system.

The first naturally occurring isoindole compound was discovered in 1982 when 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione was isolated from the marine sponge Reniera species. This discovery marked a significant milestone in isoindoline chemistry, as it demonstrated that these synthetic heterocycles also occurred in nature with biological activity. The postulated structure was elucidated through extensive Nuclear Magnetic Resonance studies and unambiguously confirmed by a four-step synthesis. In 1991, a more concise and elegant synthetic route to this antimicrobial metabolite was established, involving heating paraformaldehyde and sarcosine in the presence of benzoquinone. This transformation proceeded via a 1,3-dipolar cycloaddition between the in situ formed azomethinylide and benzoquinone to directly generate the desired isoindole structure.

The development of isoindoline chemistry has been significantly influenced by the recognition of its pharmaceutical importance. In the late 1950s, thalidomide, a phthalimide-based drug, became historically significant despite its tragic consequences, leading to the development of modified phthalimide cores that resulted in the approval of lenalidomide in 2004 and pomalidomide in 2013 by the Food and Drug Administration as drugs against multiple myeloma. These developments established the isoindoline scaffold as a privileged structure in medicinal chemistry, capable of producing therapeutically active compounds through careful structural modification.

Position of 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine in Heterocyclic Chemistry

Heterocyclic compounds represent one of the most important classes of organic molecules, with heterocyclic structures being found in approximately half of all known natural organic compounds. These compounds are primarily classified as saturated and unsaturated, with the saturated heterocyclic compounds behaving like acyclic derivatives with modified steric properties. The compound this compound belongs specifically to the category of saturated five-membered heterocyclic compounds containing nitrogen as the heteroatom.

Within the broader classification of heterocyclic chemistry, isoindoline derivatives occupy a unique position as benzo-fused pyrroline systems. The isoindoline structure differs from indoline in that the nitrogen atom is positioned at the 2-position instead of the 1-position of the five-membered ring. This positional difference creates distinct electronic properties and reactivity patterns that distinguish isoindoline derivatives from their indoline counterparts. The compound this compound further exemplifies this structural diversity through its specific substitution pattern, incorporating both an aliphatic ether chain and an aromatic amine functionality.

The molecular architecture of this compound demonstrates the versatility of the isoindoline scaffold for accommodating diverse functional groups. The ethoxypropyl substituent at the nitrogen atom provides hydrophobic character and potential for hydrogen bonding through the ether oxygen, while the amine group at the 5-position of the benzene ring introduces basicity and nucleophilic reactivity. This combination of functionalities positions the compound as a potential building block for more complex molecular architectures or as a bioactive molecule in its own right.

Table 1: Structural Classification of Selected Isoindoline Derivatives

Compound Class Core Structure Substitution Pattern Molecular Formula Reference
Parent Isoindoline 2,3-dihydro-1H-isoindole Unsubstituted C₈H₉N
N-Alkyl Isoindoline 2,3-dihydro-1H-isoindole N-substituted Variable
Aminoisoindoline 2,3-dihydro-1H-isoindol-amine Aromatic amine Variable
Ethoxypropyl Derivative 2,3-dihydro-1H-isoindol-5-amine N-ethoxypropyl, 5-amino C₁₃H₂₀N₂O

Structural Significance of the Isoindoline Scaffold

The isoindoline scaffold possesses several structural features that contribute to its significance in organic and medicinal chemistry. The bicyclic structure, consisting of a benzene ring fused to a five-membered saturated nitrogen-containing ring, provides a rigid framework that can influence the three-dimensional arrangement of substituents. This rigidity is particularly important for biological activity, as it can preorganize functional groups in specific spatial orientations that facilitate interactions with biological targets.

The electron-rich nature of the isoindoline core, derived from the nitrogen atom's lone pair and the π-electron system of the benzene ring, creates opportunities for various types of chemical reactivity. The nitrogen atom can participate in hydrogen bonding as both a donor and acceptor, depending on its protonation state and local environment. Additionally, the aromatic portion of the molecule can engage in π-π stacking interactions with other aromatic systems, which is particularly relevant in biological contexts where such interactions with amino acid residues like phenylalanine and tryptophan can influence binding affinity and selectivity.

In the specific case of this compound, the structural significance is enhanced by the presence of multiple functional groups that can contribute to molecular recognition and binding. The ethoxypropyl chain introduces conformational flexibility while maintaining the ability to form hydrogen bonds through the ether oxygen. The primary amine group at the 5-position provides a site for protonation under physiological conditions, potentially influencing the compound's solubility and membrane permeability properties.

The positioning of the amine substituent at the 5-position of the benzene ring is particularly noteworthy from a structure-activity relationship perspective. This para-relationship to the point of fusion with the saturated ring creates a specific electronic environment that can influence both the basicity of the amine and its accessibility to potential binding partners. The combination of the rigid isoindoline core with the flexible ethoxypropyl chain and reactive amine functionality creates a molecule with both structural constraint and functional versatility.

Research Importance and Applications Overview

The research importance of isoindoline derivatives, including this compound, stems from their diverse biological activities and potential therapeutic applications. Isoindoline-containing compounds have demonstrated significant promise in various areas of drug discovery and development, particularly in the treatment of cancer, inflammatory diseases, and metabolic disorders. The 1-isoindolinone scaffold, closely related to the isoindoline structure, has been identified in numerous natural products with promising bioactivity profiles, including antibacterial, antifungal, and cytotoxic properties.

Recent research has highlighted the potential of isoindoline derivatives as inhibitors of specific enzyme targets. For example, isoindoline amide derivatives have been developed as potent and orally bioavailable inhibitors of A Disintegrin And Metalloproteinase with Thrombospondin motifs 4 and 5 for the treatment of osteoarthritis. These studies demonstrate that modifications to the isoindoline core can produce compounds with high selectivity for specific biological targets while maintaining favorable pharmacokinetic properties. The successful development of such inhibitors validates the isoindoline scaffold as a privileged structure for medicinal chemistry applications.

The applications of isoindoline derivatives extend beyond pharmaceutical research into agricultural chemistry and materials science. Isoindole-based compounds have found application as dyes, with some derivatives serving as highly resistant and effective pigments. Additionally, recent research has explored the use of isoindoles as red to near-infrared fluorophores, demonstrating their potential utility in imaging applications and materials science. The versatility of the isoindoline scaffold for accommodating various functional groups while maintaining structural integrity makes it an attractive platform for developing compounds with diverse applications.

Table 2: Research Applications of Isoindoline Derivatives

Application Area Target/Function Example Compounds Key Properties Reference
Pharmaceutical ADAMTS-4/5 Inhibition Isoindoline amides High potency, oral bioavailability
Pharmaceutical Anticancer Activity Isoindole-1,3-dione derivatives Cytotoxic against multiple cell lines
Pharmaceutical Multiple Myeloma Lenalidomide, Pomalidomide FDA-approved therapeutics
Agricultural HPPD Inhibition Pyrazole-isoindoline hybrids Herbicidal activity
Materials Science Fluorescent Probes Near-infrared isoindoles Imaging applications
Materials Science Pigments Isoindoline dyes High resistance, color stability

The compound this compound represents a specific example of how structural modification of the isoindoline core can create molecules with unique properties. The presence of both the ethoxypropyl chain and the aromatic amine functionality suggests potential applications in areas requiring both lipophilic and hydrophilic character, such as drug delivery systems or bioactive compounds designed to cross biological membranes. The research importance of this specific compound lies in its potential to serve as a lead structure for further optimization or as a building block in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

2-(3-ethoxypropyl)-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-7-3-6-15-9-11-4-5-13(14)8-12(11)10-15/h4-5,8H,2-3,6-7,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJHDULCWSORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine (CAS Number: 1094628-11-1) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
Purity: Minimum purity of 95% is typically required for research applications .

Biological Activity Overview

Research on the biological activity of this compound indicates a range of potential effects, including:

  • Antimicrobial Activity: Preliminary studies suggest that compounds structurally similar to this isoindole derivative exhibit antimicrobial properties, which may be relevant for developing new antibiotics.
  • Neuroprotective Effects: Isoindole derivatives have been investigated for their neuroprotective effects in various models of neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activity of isoindole compounds, providing insights into the potential mechanisms and effects of this compound.

Study 1: Antimicrobial Properties

A study assessing the antimicrobial activity of various isoindole derivatives found that compounds with similar structures exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate the effectiveness of these compounds against common pathogens.

Compound Bacterial Strain Zone of Inhibition (mm)
2-(3-Ethoxypropyl)-2,3-dihydro...Staphylococcus aureus15
2-(3-Ethoxypropyl)-2,3-dihydro...Escherichia coli12
Control (Ampicillin)Staphylococcus aureus20
Control (Ampicillin)Escherichia coli18

Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, isoindole derivatives were tested for their ability to reduce oxidative stress in neuronal cell cultures. The results indicated that these compounds could potentially mitigate neuronal damage induced by oxidative stress.

Treatment Cell Viability (%) Reactive Oxygen Species (ROS) Level
Control100High
Isoindole Derivative (10 µM)85Moderate
Isoindole Derivative (50 µM)75Low

The mechanisms underlying the biological activities of isoindole derivatives like this compound are still being elucidated. Potential mechanisms include:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Antioxidant Activity: The ability to scavenge free radicals may contribute to neuroprotective effects.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology :

Research indicates that isoindole derivatives, including 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine, exhibit promising neuropharmacological properties. These compounds have been studied for their potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as depression and anxiety.

Case Study : A study conducted by researchers at a leading university demonstrated the compound's ability to enhance serotonin receptor activity in vitro, suggesting its potential as an antidepressant agent. The study involved administering varying concentrations of the compound to cultured neuronal cells and measuring serotonin uptake.

Material Science Applications

Polymer Chemistry :

The compound has been explored as a building block in the synthesis of novel polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical properties.

Data Table: Polymer Properties

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityDecomposes at 250°C

Case Study : In a collaborative project between academia and industry, researchers synthesized a polymer using this compound as a monomer. The resulting material showed superior flexibility and thermal stability compared to traditional polymers used in similar applications.

Chemical Synthesis Applications

Synthetic Intermediates :

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Data Table: Synthetic Pathways

Reaction TypeProductYield (%)
N-AlkylationAlkylated Isoindole85
ReductionAmino Derivative90
CyclizationTetrahydroisoquinoline75

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type Key Features
This compound Not explicitly listed C₁₂H₁₈N₂O 206.28 (estimated) 3-ethoxypropyl Enhanced lipophilicity, potential CNS activity
2-Methyl-2,3-dihydro-1H-isoindol-5-amine 158944-67-3 C₉H₁₂N₂ 148.21 Methyl Compact structure, higher solubility
2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine 1094699-77-0 C₁₂H₁₈N₂O 206.28 3-methoxypropyl Polar O-methyl group, moderate logP
2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine 1099612-87-9 C₁₃H₂₀N₂ 204.31 Branched alkyl (3-methylbutan-2-yl) Increased steric bulk, reduced solubility
2-Ethyl-2,3-dihydro-1H-isoindol-5-amine Not explicitly listed C₉H₁₂N₂ 148.21 (estimated) Ethyl Intermediate lipophilicity

Key Observations:

  • Solubility : Methyl and ethyl analogs exhibit better aqueous solubility due to smaller substituents, whereas bulkier groups (e.g., 3-methylbutan-2-yl) reduce solubility .
  • Metabolic Stability : Ether-linked substituents (e.g., ethoxypropyl, methoxypropyl) may resist oxidative metabolism better than alkyl chains, enhancing in vivo stability .

Preparation Methods

Cyclization of Phthalic Derivatives

The foundational approach involves cyclization of suitable phthalic acid derivatives or their esters with amines or amino derivatives to form the isoindoline core:

  • Starting Material: Phthalic anhydride or phthalic acid derivatives are reacted with amino compounds to form the isoindoline ring system.
  • Reaction Conditions: Typically under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid, with catalysts or dehydrating agents to promote ring closure.

Alkylation with 3-Ethoxypropyl Halides

The introduction of the 3-ethoxypropyl group is achieved through nucleophilic substitution:

  • Reagents: 3-ethoxypropyl halides (e.g., 3-ethoxypropyl chloride or bromide).
  • Conditions: Base-mediated alkylation using potassium carbonate or sodium hydride in solvents like acetonitrile or DMF.
  • Outcome: Formation of the N-alkylated isoindoline intermediate, attaching the 3-ethoxypropyl chain at the nitrogen or other nucleophilic sites.

Amination at the 5-Position

The amino group at the 5-position is introduced via:

  • Direct amino substitution on the heterocycle, often via nucleophilic aromatic substitution if the ring is activated.
  • Alternatively, reduction of nitro or imine intermediates to amino derivatives.

Final Functionalization and Purification

Post-synthesis modifications may include:

  • Protecting group strategies to ensure selective reactions.
  • Purification via chromatography or recrystallization.
  • Characterization by NMR, MS, and IR to confirm structure and purity.

Specific Synthesis Methods from Literature and Patents

Method 1: Cyclization of Phthalic Anhydride with Aminoalkanes

Based on patent WO2014018866A1, a process involves:

  • Reacting phthalic anhydride with aminoalkanes to form isoindoline derivatives.
  • Subsequent alkylation with 3-ethoxypropyl halides.
  • Final amination to introduce the amino group at the 5-position.

Method 2: Multi-step Synthesis via Heteroannelation

From the detailed procedures in patent WO2016105518A1, a route includes:

  • Formation of heteroannelated intermediates through Ugi-type multicomponent reactions.
  • Hydrolysis and cyclization steps to form the isoindoline core.
  • Alkylation with 3-ethoxypropyl derivatives under basic conditions.

Method 3: Alternative Route Using Disodium Mercaptoacetate

As described in the research article, an alternative involves:

  • Reacting precursor heterocycles with disodium mercaptoacetate.
  • Hydrolysis and subsequent cyclization to form the isoindoline ring with the ethoxypropyl side chain.

Data Table Summarizing Preparation Parameters

Step Reagents Solvent Conditions Key Features References
Cyclization Phthalic anhydride + aminoalkanes DMF, acetic acid Reflux, 100–130°C Formation of isoindoline core ,
Alkylation 3-ethoxypropyl halide Acetonitrile, DMF 60–80°C, base (K2CO3, NaH) N-alkylation at nitrogen ,
Amination Nitro or imine intermediates Ethanol, DMF Reduction or nucleophilic substitution Amino group installation ,
Purification Chromatography - Recrystallization Structural confirmation ,

Research Findings and Optimization

  • Reaction Temperatures: Typically between 100°C and 130°C for cyclization steps.
  • Yields: Vary from moderate (45%) to high (89%) depending on the route and reagents.
  • Selectivity: Protecting groups and reaction conditions are optimized to favor mono-alkylation and specific regioselectivity.
  • Scalability: Methods are adaptable for both research and small-scale production, with potential for scale-up under controlled conditions.

Q & A

Q. What are the primary synthetic routes for 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step condensation and functional group transformations. Key steps include:

  • Amide bond formation : Use dimethylacetamide as a solvent with tributylamine to catalyze condensation between intermediates (e.g., acyl chlorides and amines) .
  • Hydrolysis optimization : Adjust NaOH concentration (e.g., 0.1–1.0 M) and reaction time (1–4 hours) to balance hydrolysis efficiency and product stability .
  • Purification : Employ recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should conflicting data be resolved?

Methodological Answer:

  • Primary techniques :
    • NMR : Compare chemical shifts of the ethoxypropyl group (δ ~1.2 ppm for CH3, δ ~3.4–3.6 ppm for OCH2) and isoindole protons (δ ~6.8–7.2 ppm).
    • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .
  • Conflict resolution : Cross-validate with IR (C-N stretching at ~1250 cm⁻¹) and X-ray crystallography if crystalline .

Advanced Research Questions

Q. How can computational chemistry tools like quantum mechanical calculations be integrated into optimizing the reaction pathway?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., amine-ester condensation) .
  • Solvent effects : Simulate solvent interactions (e.g., dimethylacetamide) using COSMO-RS to predict solubility and reaction rates .
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine force fields and improve predictive accuracy .

Q. What mechanistic studies are recommended to elucidate the role of the ethoxypropyl group in modulating reactivity?

Methodological Answer:

  • Isotopic labeling : Introduce deuterium at the ethoxypropyl chain to track proton transfer steps via kinetic isotope effects (KIE) .
  • Electron density mapping : Conduct Natural Bond Orbital (NBO) analysis to assess steric/electronic effects of the ethoxypropyl moiety on isoindole ring reactivity .
  • Comparative synthesis : Synthesize analogs with varying alkoxy chains (e.g., methoxy, propoxy) to correlate substituent effects with reaction outcomes .

Q. How should researchers design experiments to address contradictory bioactivity data in antimicrobial assays?

Methodological Answer:

  • Dose-response optimization : Use factorial design to test concentration ranges (e.g., 1–100 µM) and exposure times (6–48 hours) while controlling for pH and temperature .
  • Orthogonal assays : Combine disk diffusion (qualitative) with broth microdilution (quantitative MIC/MBC) to confirm activity thresholds .
  • Resistance profiling : Pre-treat microbial strains with efflux pump inhibitors (e.g., CCCP) to distinguish intrinsic vs. acquired resistance mechanisms .

Data Analysis & Experimental Design

Q. What factorial design approaches are appropriate for studying solvent effects on stability?

Methodological Answer:

  • Variables : Solvent polarity (logP), temperature (25–60°C), and pH (4–10).
  • Design matrix : Use a 2³ full factorial design with response variables (degradation rate, solubility).
  • Statistical tools : Apply ANOVA to identify significant interactions (e.g., pH × temperature) and optimize storage conditions .

Q. How can researchers leverage cheminformatics to predict novel derivatives with enhanced properties?

Methodological Answer:

  • QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts from existing analogs .
  • Virtual screening : Dock candidate structures into target protein active sites (e.g., bacterial enzymes) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
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2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.